molecular formula C28H34N4O B3814159 4-phenyl-N-[3-[4-(2-pyridin-3-ylethylamino)piperidin-1-yl]phenyl]butanamide

4-phenyl-N-[3-[4-(2-pyridin-3-ylethylamino)piperidin-1-yl]phenyl]butanamide

Cat. No.: B3814159
M. Wt: 442.6 g/mol
InChI Key: IRURQEZUNAIMBU-UHFFFAOYSA-N
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Description

4-phenyl-N-[3-[4-(2-pyridin-3-ylethylamino)piperidin-1-yl]phenyl]butanamide is a complex organic compound that features a combination of phenyl, pyridine, and piperidine moieties

Properties

IUPAC Name

4-phenyl-N-[3-[4-(2-pyridin-3-ylethylamino)piperidin-1-yl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O/c33-28(13-4-9-23-7-2-1-3-8-23)31-26-11-5-12-27(21-26)32-19-15-25(16-20-32)30-18-14-24-10-6-17-29-22-24/h1-3,5-8,10-12,17,21-22,25,30H,4,9,13-16,18-20H2,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRURQEZUNAIMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCCC2=CN=CC=C2)C3=CC=CC(=C3)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-[3-[4-(2-pyridin-3-ylethylamino)piperidin-1-yl]phenyl]butanamide typically involves multi-step organic reactionsThe final step often involves the coupling of the phenyl and butanamide groups under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be crucial in scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-[3-[4-(2-pyridin-3-ylethylamino)piperidin-1-yl]phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while reduction could produce a more saturated compound .

Scientific Research Applications

4-phenyl-N-[3-[4-(2-pyridin-3-ylethylamino)piperidin-1-yl]phenyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-phenyl-N-[3-[4-(2-pyridin-3-ylethylamino)piperidin-1-yl]phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-phenylpyridine: Shares the phenyl and pyridine moieties but lacks the piperidine and butanamide groups.

    Piperidine derivatives: Compounds like piperidine-2,5-dione have similar structural features but different functional groups.

Uniqueness

What sets 4-phenyl-N-[3-[4-(2-pyridin-3-ylethylamino)piperidin-1-yl]phenyl]butanamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-phenyl-N-[3-[4-(2-pyridin-3-ylethylamino)piperidin-1-yl]phenyl]butanamide
Reactant of Route 2
Reactant of Route 2
4-phenyl-N-[3-[4-(2-pyridin-3-ylethylamino)piperidin-1-yl]phenyl]butanamide

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